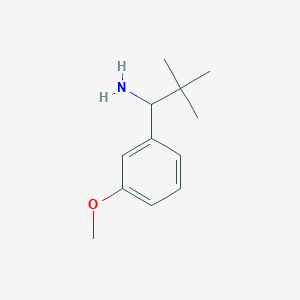
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine
Descripción general
Descripción
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine, also known as 3-MeO-2′-Oxo-PCE or Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the late 1990s as a potential replacement for ketamine, a widely used anesthetic with dissociative properties. MXE has gained popularity in recent years as a recreational drug due to its unique effects, but it also has potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Various Chemical Compounds : The chemical 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine is used in synthesizing various chemical compounds. For instance, in a study, it was transformed into 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentan-1-ol and further to 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentane (Collins & Jacobs, 1986). Another research describes its use in the synthesis of triarylamine-bearing poly(1,4-phenylenevinylene) (Kurata, Pu, & Nishide, 2007).
Kinetics and Mechanism Studies : This compound has been the subject of kinetics and mechanism studies. For example, its reactions with alicyclic amines were studied to understand the reaction kinetics and mechanisms (Castro, Leandro, Quesieh, & Santos, 2001).
Medicinal Chemistry and Pharmaceutical Applications
Inhibition of Melanin Production : A study has shown that a nitrogen analog of this compound can inhibit melanin biosynthesis, suggesting its potential use as a skin whitening agent (Choi et al., 2002).
Antagonist of Substance P Receptor : Another research found that a related compound, CP-96,345, acts as a potent antagonist of the substance P (NK1) receptor, which may be significant in studying the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Material Science and Polymer Chemistry
Polymeric Material Synthesis : The compound has been utilized in the synthesis of polymeric materials. For instance, a study described the preparation of polyvinylene with a triarylamine pendant group using this compound (Kurata, Pu, & Nishide, 2007).
Modification of Hydrogels : In material science, it has been used to modify hydrogels for potential medical applications, as seen in the synthesis of amine-treated polymers for increased thermal stability and antimicrobial activities (Aly & El-Mohdy, 2015).
Other Applications
Synthesis of High-Spin Organic Polymers : Research has explored the use of this compound in the synthesis of high-spin organic polymers, which have potential applications in various scientific fields (Kurata, Pu, & Nishide, 2007).
Catalysis and Reaction Mechanism Studies : The compound's derivatives have been studied in catalysis and reaction mechanism research, providing insights into complex chemical processes (Castro, Leandro, Quesieh, & Santos, 2001).
Mecanismo De Acción
Target of Action
The compound 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine is structurally similar to curcumin , a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions . Therefore, it may share similar targets with curcumin, which include various proteins and enzymes involved in inflammation, cell cycle regulation, and apoptosis.
Mode of Action
For instance, curcumin is known to inhibit the activity of certain enzymes, modulate transcription factors, and interact with various cellular signaling pathways .
Biochemical Pathways
The compound may affect multiple biochemical pathways. For instance, curcumin, a structurally similar compound, impacts many pathways implicated in the pathogenesis of diabetic neuropathy . It’s also known to modulate cyclic nucleotide monophosphates (cNMP) pathways .
Pharmacokinetics
Curcumin, a structurally similar compound, has been reported to have low systemic bioavailability following oral dosing . This is due to its rapid metabolism and elimination from the body .
Result of Action
Curcumin, a structurally similar compound, has been reported to have anti-inflammatory, antioxidant, and neuroprotective effects . It can mitigate cell and tissue damage caused by various conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the safety data sheet for a structurally similar compound, (S)-1-(3-methoxyphenyl)ethanol, suggests that it should be stored in a well-ventilated place and kept in a tightly closed container .
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8,11H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAMELDWELSLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
654683-81-5 | |
| Record name | 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



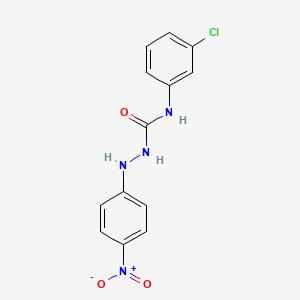

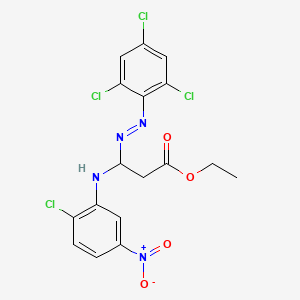

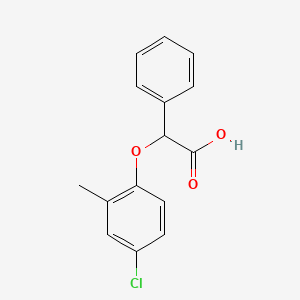


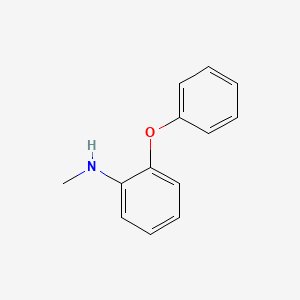
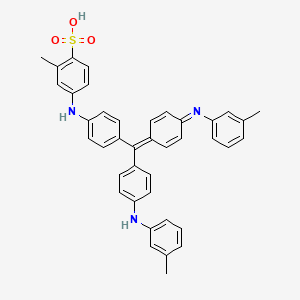
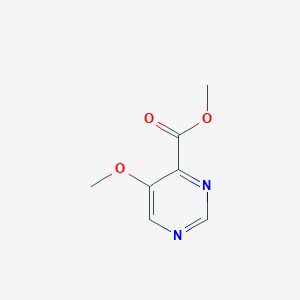
![Nickel, [2,3-bis[[[2-(hydroxy-kappaO)phenyl]methylene]amino-kappaN]-2-butenedinitrilato(2-)]-, (SP-4-2)-](/img/structure/B3371232.png)
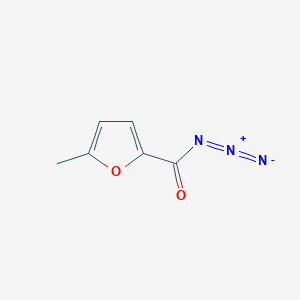

![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)